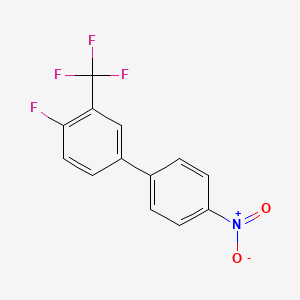

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(5-2-8)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRVWNWNFBLHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743091 | |

| Record name | 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646054-51-5 | |

| Record name | 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a fluorinated biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. The presence of multiple fluorine atoms, a trifluoromethyl group, and a nitro group on the biphenyl scaffold imparts unique physicochemical and biological properties to the molecule. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications are a common strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for further chemical transformations.

Chemical Structure and Nomenclature

IUPAC Name: 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene[2] Synonyms: 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl[2] CAS Number: 646054-51-5[3] Molecular Formula: C₁₃H₇F₄NO₂[2] Molecular Weight: 285.19 g/mol [2]

The molecule consists of two benzene rings linked by a single bond. One ring is substituted with a fluorine atom and a trifluoromethyl group, while the other is substituted with a nitro group.

Caption: 2D structure of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇F₄NO₂ | [2] |

| Molecular Weight | 285.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| CAS Number | 646054-51-5 | [3] |

Synthesis and Purification

The synthesis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5]

A plausible synthetic route involves the coupling of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with 4-nitrophenylboronic acid .

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction, which can be optimized for the specific synthesis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the nitrophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the fluorinated and trifluoromethyl-substituted ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the 13 unique carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the benzene ring and another for the trifluoromethyl group.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Nitro group (N-O) stretching: Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)

-

C-F stretching: Strong absorptions in the region of 1250-1000 cm⁻¹

-

C-C aromatic stretching: ~1600-1450 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (285.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Potential Applications

Fluorinated biphenyls are of great interest in medicinal chemistry and materials science due to their unique properties.

Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins.[1] The 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules. While specific biological activities for this exact compound are not widely reported, related fluorinated and nitrated biphenyl structures are explored in various therapeutic areas.

Caption: Potential synthetic pathway for drug development.

Materials Science

Biphenyl derivatives are fundamental building blocks for liquid crystals and conjugated polymers used in organic electronics. The high polarity and thermal stability often associated with fluorinated and nitrated aromatic compounds make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene could be exploited in the design of new materials with tailored optical and electronic characteristics.

Safety and Handling

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a synthetically valuable compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the development of novel molecules with enhanced properties. This guide has provided a comprehensive overview of its structure, properties, and synthesis, offering a foundation for further research and application development.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene | C13H7F4NO2 | CID 70700070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene | 646054-51-5 [sigmaaldrich.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 9. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 10. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 11. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]

A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

Introduction

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a complex biaryl compound featuring multiple fluorine-containing moieties and a strongly electron-withdrawing nitro group.[1] Such molecules are of significant interest in medicinal chemistry and materials science, where the strategic placement of fluorine atoms can modulate physicochemical properties like lipophilicity, metabolic stability, and electronic characteristics. The structural confirmation of these intricate molecules relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for elucidation in solution.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene are presented below.

Caption: Molecular structure and atom numbering of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show seven distinct signals in the aromatic region, corresponding to the seven protons on the two phenyl rings. The chemical shifts are heavily influenced by the electronic nature of the substituents. The nitro (-NO₂), trifluoromethyl (-CF₃), and fluoro (-F) groups are all electron-withdrawing, which generally deshields adjacent protons, shifting their resonances to a higher frequency (downfield).[2]

Ring A (Fluorinated Ring):

-

H3: This proton is ortho to the bulky and strongly electron-withdrawing -CF₃ group and meta to the -F and the nitrophenyl group. It is expected to be significantly deshielded and will likely appear as the most downfield proton on this ring. It will be split by H5 (⁴JHH, small coupling) and H6 (⁵JHH, very small or zero coupling). Crucially, it will also show coupling to the adjacent fluorine atom (³JHF) and potentially a smaller long-range coupling to the -CF₃ group (⁴JHF).

-

H5: This proton is ortho to the nitrophenyl group and meta to both the -F and -CF₃ groups. Its chemical shift will be downfield due to the proximity to the second aromatic ring. It will exhibit ortho coupling to H6 (³JHH) and meta coupling to H3 (⁴JHH).

-

H6: This proton is ortho to the fluorine atom and meta to the nitrophenyl group. The ortho-coupling to the fluorine atom (³JHF) will be a dominant feature of its multiplet. It will also show a standard ortho coupling to H5 (³JHH).

Ring B (Nitrophenyl Ring): The substitution pattern on this ring is analogous to that of 4-nitrobiphenyl.[3][4] The -NO₂ group strongly deshields the ortho protons (H2', H6') and has a lesser effect on the meta protons (H3', H5').

-

H2' and H6': These protons are equivalent due to free rotation around the C4-C1' bond. They are ortho to the electron-withdrawing nitro group and will thus be the most downfield protons of the entire molecule. They will appear as a doublet due to ortho coupling with H3' and H5', respectively.

-

H3' and H5': These protons are also equivalent. They are meta to the nitro group and will appear upfield relative to H2'/H6'. They will appear as a doublet due to ortho coupling with H2' and H6'.

Summary of Predicted ¹H NMR Data:

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 7.8 - 8.0 | ddd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3, ⁴JHF(CF3) ≈ 1-2 |

| H5 | 7.6 - 7.7 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 |

| H6 | 7.3 - 7.5 | t or dd | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |

| H2', H6' | 8.3 - 8.5 | d | ³JHH ≈ 8-9 |

| H3', H5' | 7.8 - 7.9 | d | ³JHH ≈ 8-9 |

Note: Predicted values are based on typical ranges for substituted benzenes and biphenyls and may vary depending on the solvent and spectrometer frequency.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[5][6] Two distinct signals are expected for this molecule: one for the trifluoromethyl (-CF₃) group and one for the single fluorine atom (-F).

-

-CF₃ Group: Trifluoromethyl groups on an aromatic ring typically resonate in the range of -60 to -65 ppm relative to CFCl₃.[5][7] The presence of the ortho-fluorine atom and the para-nitrophenyl group will influence the precise chemical shift. This signal is expected to be a singlet or a very finely split multiplet. The primary coupling would be to the ortho proton H3 (⁴JFH), which is typically small (1-2 Hz). A through-space coupling to the ortho F-1 atom (⁵JFF) is also possible, which can range from being negligible to several Hertz, depending on the conformational preference and distance between the groups.[8][9]

-

-F Atom (on C1): Aromatic fluorine atoms typically have chemical shifts between -100 and -140 ppm.[5] The presence of an ortho -CF₃ group generally causes an upfield shift.[10] This signal will be split by the two adjacent protons, H6 (³JHF, ortho, ~8-10 Hz) and H-3 (⁴JFH, meta, ~5-7 Hz). As mentioned, a potential through-space coupling to the -CF₃ group (⁵JFF) could add further complexity to the multiplet.

Summary of Predicted ¹⁹F NMR Data:

| Fluorine Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₃ | -61 to -64 | q or br s | ⁴JFH ≈ 1-2, ⁵JFF ≈ 0-5 |

| F-1 | -110 to -120 | ddd | ³JHF(H6) ≈ 8-10, ⁴JHF(H3) ≈ 5-7, ⁵JFF ≈ 0-5 |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). "br s" denotes a broad singlet.

Spin-Spin Coupling Network

The connectivity and spatial arrangement of atoms in 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene give rise to a complex network of spin-spin couplings. Understanding this network is key to a definitive spectral assignment.

Caption: Predicted spin-spin coupling network. Solid lines are larger couplings; dashed/dotted are smaller/long-range.

The key interactions to note are:

-

³J (ortho) couplings: These will be the largest couplings observed, typically in the range of 8-10 Hz for both ³JHH and ³JHF.

-

⁴J (meta) couplings: These are smaller, around 2-7 Hz. The ⁴JHF couplings are generally larger than ⁴JHH couplings.

-

⁵J (para) couplings: These are typically very small or zero and may not be resolved.

-

Through-Space ⁵JFF Coupling: The proximity of the F-1 and -CF₃ groups, forced by their ortho relationship on the benzene ring, may allow for through-space orbital overlap, leading to a detectable ⁵JFF coupling.[8][11] The magnitude of this coupling is highly dependent on the internuclear distance.

Experimental Protocol for Spectral Acquisition

Acquiring high-quality, interpretable NMR spectra for a complex fluorinated molecule requires careful attention to experimental parameters. The following protocol provides a robust starting point for analysis.

1. Sample Preparation:

- Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration. Acetone-d₆ or Chloroform-d (CDCl₃) are common choices. Solvent choice can slightly influence chemical shifts.[12]

- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

- Reference Standard:

- For ¹H NMR, the residual solvent peak can often be used for calibration, or tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

- For ¹⁹F NMR, an external reference of CFCl₃ in a sealed capillary is ideal. Alternatively, a stable, inert compound with a known chemical shift, such as trifluorotoluene (δ ≈ -63.7 ppm), can be added as an internal standard if it does not interfere with analyte signals.[5]

2. ¹H NMR Spectroscopy Acquisition:

- Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

- Pulse Sequence: A standard single-pulse (zg) experiment is typically sufficient.

- Acquisition Parameters:

- Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

- Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

- Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, increase to 5 times the longest T₁ relaxation time.

- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

- Processing: Apply a line broadening (LB) of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

3. ¹⁹F NMR Spectroscopy Acquisition:

- Spectrometer: A multinuclear probe tuned to the ¹⁹F frequency is required.

- Pulse Sequence: A standard single-pulse experiment with proton decoupling (zgpg30 or similar) is recommended to simplify the spectra by removing ¹H-¹⁹F couplings, which can aid in initial assignment. Acquire a second spectrum without proton decoupling to observe the ¹H-¹⁹F coupling patterns described above.

- Acquisition Parameters:

- Spectral Width: A wide spectral width of ~250 ppm (e.g., from -200 ppm to +50 ppm) is necessary to ensure all fluorine signals are captured.[6]

- Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 1-2 seconds.

- Number of Scans (NS): 64 to 256 scans.

- Processing: Apply a line broadening of 0.5-1.0 Hz. Reference the spectrum to the external or internal standard.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹⁹F NMR spectra of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. The ¹H spectrum is anticipated to display a set of complex, deshielded multiplets in the aromatic region, governed by strong substituent effects and a network of H-H and H-F couplings. The ¹⁹F spectrum is expected to show two distinct signals, one for the -CF₃ group and one for the aromatic fluorine, each with a characteristic chemical shift and fine structure arising from couplings to nearby protons and potentially to each other via a through-space interaction. The detailed predictions of chemical shifts and coupling constants herein serve as a valuable roadmap for any researcher undertaking the synthesis and characterization of this, or structurally related, complex fluorinated biaryl systems.

References

-

Peralta, J. E., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]

-

Nehring, J., & Saupe, A. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Available at: [Link]

-

Peralta, J. E., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. ACS Publications. Available at: [Link]

-

Ukhanev, S. A., et al. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Available at: [Link]

- Supporting Information for a scientific article. (n.d.). Retrieved from: Not a direct URL, but data for 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy. Available at: [Link]

-

Peralta, J. E., et al. (2001). Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society. Available at: [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from: [Link]

-

Welch, J. T., & Lim, D. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. Retrieved from: [Link]

-

ResearchGate. (2025). Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Retrieved from: [Link]

-

PubChem. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)-. Retrieved from: [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Retrieved from: [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from: [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. Retrieved from: [Link]

-

Oregon State University. (2020). 1H NMR Chemical Shifts. Retrieved from: [Link]

- Supporting Information for a scientific article. (n.d.).

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from: [Link]

-

SpectraBase. (n.d.). 4-biphenylcarboxylic acid, p-nitrophenyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from: [Link]

-

Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from: [Link]

-

Peralta, J. E., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from: [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from: [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from: [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from: [Link]

Sources

- 1. 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene | C13H7F4NO2 | CID 70700070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 3. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. biophysics.org [biophysics.org]

Thermodynamic Stability and Physicochemical Profiling of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

Executive Summary

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a highly functionalized, electron-deficient biphenyl derivative. Its physicochemical profile is defined by a stark thermodynamic dichotomy: the extreme stability of its fluorinated ring juxtaposed against the thermal sensitivity of its nitroaromatic moiety. This technical whitepaper provides an in-depth analysis of the molecule's bond energetics, thermal degradation pathways, and metabolic stability, alongside field-proven, self-validating protocols for empirical thermodynamic profiling.

Structural Thermodynamics & Bond Energetics

The thermodynamic stability of this molecule is dictated by the interplay of extreme electronegativity, steric shielding, and extended π-conjugation.

Molecular Geometry and Extended Conjugation

The IUPAC nomenclature reveals a specific substitution pattern: the biphenyl linkage occurs at C4 of the fluorinated ring and C1' of the nitrated ring. Consequently, the ortho positions relative to the biphenyl bond (C3, C5, C2', C6') are occupied solely by hydrogen atoms. The absence of bulky ortho-substituents minimizes steric repulsion between the two rings, allowing the molecule to adopt a relatively planar dihedral angle. This planarity maximizes π-conjugation across the biphenyl core. However, the presence of three powerful electron-withdrawing groups (EWGs)—fluoro, trifluoromethyl, and nitro—exerts a profound inductive and resonance pull, dramatically lowering the Highest Occupied Molecular Orbital (HOMO) energy and rendering the molecule highly resistant to electrophilic attack.

The Carbon-Fluorine (C-F) Bond

The C-F bond is the strongest single bond in organic chemistry[1]. In aromatic systems, the large electronegativity difference between carbon (2.5) and fluorine (4.0) imparts significant ionic character to the bond, shortening it to approximately 1.34–1.36 Å[1]. The bond dissociation energy (BDE) for the C-F bond in such highly fluorinated aromatic systems typically ranges from 488 to 526 kJ/mol (up to 130 kcal/mol)[1][2][3]. This immense energy barrier effectively prevents homolytic cleavage under standard thermal or chemical stress.

The Nitroaromatic Weak Link

While fluorinated biphenyl cores can exhibit thermal decomposition onset temperatures ( Td ) exceeding 450 °C[4], the presence of the nitro group fundamentally alters the molecule's thermal hazard profile. Nitroaromatic compounds are inherently thermally sensitive. The primary thermal decomposition pathway is almost universally initiated by the homolytic cleavage of the C-NO 2 bond, which possesses a significantly lower BDE (~290 kJ/mol) than the C-F or C-C biphenyl linkages[5].

Experimental Workflows for Thermodynamic Profiling

To accurately assess the thermal hazard profile and degradation kinetics of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed[6]. The following protocol is designed as a self-validating system , ensuring that the measured thermodynamic values are free from instrumental artifacts.

Protocol: Self-Validating DSC/TGA Workflow

Step 1: Instrument Calibration (Internal Control)

-

Action: Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards.

-

Causality: Ensures the temperature axis is perfectly aligned before analyzing the highly exothermic nitro-reduction phase.

Step 2: Sample Preparation

-

Action: Weigh exactly 2.0–5.0 mg of the compound into an aluminum crucible. Pierce the lid to create a 50 µm pin-hole.

-

Causality: A small mass minimizes internal thermal gradients. The pin-hole is critical; it prevents pressure build-up from evolved NO x gases, which could otherwise cause the crucible to rupture and create a mechanical artifact that masks the true thermodynamic onset ( Td ).

Step 3: Atmospheric Control

-

Action: Purge the furnace with high-purity Nitrogen (N 2 ) at a constant flow rate of 50 mL/min.

-

Causality: An inert atmosphere isolates purely thermal homolytic cleavage from oxidative degradation, ensuring the measured exotherm is an intrinsic thermodynamic property of the molecule[6].

Step 4: Thermal Ramping

-

Action: Heat the sample from 25 °C to 500 °C at a strict rate of 10 °C/min.

-

Causality: A 10 °C/min rate provides an optimal kinetic balance. Faster rates (e.g., 20 °C/min) cause thermal lag, artificially inflating the apparent Td . Slower rates (e.g., 2 °C/min) broaden the exotherm, reducing the resolution required to accurately integrate the enthalpy of decomposition ( ΔHd )[6].

Step 5: Baseline Subtraction (Internal Control)

-

Action: Run an identical, empty pin-holed crucible under the exact same thermal parameters. Subtract this baseline from the sample data.

-

Causality: Eliminates instrument heat capacity drift, ensuring the integrated energy strictly represents the breaking of the C-NO 2 bonds and subsequent autocatalytic degradation.

Metabolic & Chemical Stability

In drug development and agrochemical applications, thermodynamic stability must be evaluated in solvated, biological environments. The extreme BDE of the C-F bond makes it highly recalcitrant to enzymatic cleavage. Specifically, the molecule exhibits profound resistance to Cytochrome P450 (CYP450) mediated oxidative defluorination[2]. Furthermore, the -CF 3 group at the C2 position provides intense steric shielding to the adjacent regions of the fluorinated ring, physically blocking enzymatic active sites from accessing the carbon backbone.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters governing the stability of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene based on its constituent functional groups.

| Thermodynamic Parameter | Estimated Value | Mechanistic Driver |

| C-F Bond Dissociation Energy | 488 – 526 kJ/mol | High electronegativity difference; partial ionic character[2][3]. |

| C-NO 2 Bond Dissociation Energy | ~290 kJ/mol | Resonance destabilization; acts as the thermodynamic weak link[5]. |

| Biphenyl C-C Bond Energy | ~480 kJ/mol | Extended π-conjugation stabilized by planar geometry. |

| Thermal Decomposition Onset ( Td ) | 250 – 350 °C | Initiated exclusively by C-NO 2 homolytic cleavage[6]. |

| Enthalpy of Decomposition ( ΔHd ) | > 500 J/g | Highly exothermic, autocatalytic reduction of the nitro group[6]. |

Mechanistic Pathways of Degradation

The logical flow of degradation under thermal and metabolic stress highlights the competition between the fragile nitro group and the ultra-stable fluorinated ring.

Figure 1: Degradation pathways showing C-NO2 cleavage vs. C-F thermodynamic stability.

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

Crystal structure and X-ray diffraction of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

Abstract: This guide provides a comprehensive, forward-looking framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. While a published crystal structure for this specific compound is not currently available in open-access databases like the Cambridge Structural Database (CSD), this document serves as an authoritative technical roadmap for researchers.[1][2][3] It outlines a robust methodology, from chemical synthesis via Suzuki-Miyaura coupling to detailed structural elucidation and analysis of intermolecular forces using Hirshfeld surface analysis. The protocols and rationale described herein are grounded in established best practices and are designed to guide professionals in drug development and materials science in obtaining and interpreting high-quality crystallographic data for this and structurally related compounds.

Introduction: Rationale and Significance

The compound 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a highly functionalized biaryl system of significant interest in medicinal chemistry and materials science. Its structure combines several key pharmacophores and functional motifs:

-

A biphenyl scaffold , which is a privileged structure in many bioactive molecules.

-

A trifluoromethyl group (-CF₃) , known to enhance metabolic stability, lipophilicity, and binding affinity.

-

A nitro group (-NO₂) , a strong electron-withdrawing group that can act as a hydrogen bond acceptor and is a precursor to a versatile amino group.

-

A fluorine atom (-F) , which can modulate electronic properties, improve metabolic stability, and participate in specific intermolecular interactions.

Understanding the precise three-dimensional arrangement of these groups is paramount. A definitive crystal structure would reveal crucial information about molecular conformation (such as the dihedral angle between the phenyl rings), bond lengths, and bond angles.[4][5] More importantly, it would elucidate the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the solid-state packing.[6] This knowledge is critical for predicting physicochemical properties such as solubility, melting point, and polymorphism, which are vital for drug development and the design of advanced organic electronic materials.[7]

Proposed Synthesis and Purification

To perform a crystallographic analysis, a pure, crystalline sample is required. The most logical and versatile method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high functional group tolerance and efficiency in forming C(sp²)-C(sp²) bonds.[8][9]

Synthetic Protocol: Suzuki-Miyaura Coupling

The proposed reaction couples 4-nitrophenylboronic acid with 1-bromo-4-fluoro-3-(trifluoromethyl)benzene.

Step-by-Step Protocol:

-

Reagent Preparation: To an oven-dried Schlenk flask, add 4-nitrophenylboronic acid (1.2 equivalents), 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 3:1:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 equivalents). The aqueous base is crucial as it facilitates the transmetalation step in the catalytic cycle.[9]

-

Reaction Execution: Equip the flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting halide is consumed.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Single Crystal Growth

The most critical and often challenging step is obtaining a single crystal of sufficient size and quality for X-ray diffraction.[10] This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered lattice.

Screening for Crystallization Conditions

A high-throughput screening approach using minimal material is recommended.[10][11] This involves testing the solubility of the compound (a few milligrams) in a wide array of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

Recommended Crystallization Techniques

Based on the screening results, several techniques can be employed:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (in which it is moderately soluble) in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks at a constant temperature. This is often the simplest and most effective starting point.[12]

-

Slow Cooling (Thermal Recrystallization): Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature (or below) over several hours or days. This method is effective for compounds whose solubility is highly temperature-dependent.[11]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a lower-density anti-solvent in a narrow tube. Crystals may form at the interface over time as the liquids slowly mix.[12]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in at least two dimensions) is obtained, the SCXRD experiment can be performed to determine its atomic structure.[13]

Experimental Workflow Diagram

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol

This protocol is based on a modern diffractometer such as a Bruker D8 QUEST equipped with an APEX3 or APEX4 detector.[14][15]

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryo-loop using paratone oil, and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The software (e.g., APEX3) automatically identifies diffraction spots, indexes them, and determines the preliminary unit cell parameters and Bravais lattice.[16]

-

Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves a series of scans where the crystal is rotated through different angles (φ, ω, κ).

-

Data Collection: The full dataset is collected using monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

-

Data Reduction and Integration: The raw diffraction images are processed. The software integrates the intensity of each reflection spot, applies corrections for factors like Lorentz and polarization effects, and performs a multi-scan absorption correction (e.g., using SADABS). This process yields the final reflection file (HKL file).

Structure Solution, Refinement, and Validation

The processed reflection data are used to solve and refine the crystal structure. This is typically accomplished using the SHELX suite of programs.[17][18]

-

Structure Solution: The program SHELXT or a similar direct methods/intrinsic phasing program is used to solve the phase problem and generate an initial model of the molecular structure.

-

Structure Refinement: The model is refined against the experimental data using a full-matrix least-squares method with SHELXL. This iterative process involves:

-

Assigning atom types and refining their positions.

-

Refining anisotropic displacement parameters (thermal ellipsoids) for non-hydrogen atoms.

-

Locating hydrogen atoms from the difference Fourier map and refining them using appropriate models (e.g., a riding model).

-

The refinement is complete when the model converges, indicated by minimal shifts in atomic parameters and low residual values (R1, wR2).

-

-

Validation: The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic sensibility. The final output is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[19][20]

Results and Discussion: A Prospective Analysis

While the experimental data must be generated, we can hypothesize the key structural features and intermolecular interactions that would be of primary interest based on the functional groups present.

Anticipated Crystallographic Data

The final CIF would contain key quantitative data, which would be summarized as follows:

| Parameter | Expected Value/Information |

| Empirical Formula | C₁₃H₇F₄NO₂ |

| Formula Weight | 285.19 g/mol |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1, Pbca (Common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell (e.g., 2, 4, or 8) |

| Calculated Density | g/cm³ |

| Final R indices | R1 < 0.05, wR2 < 0.10 for high-quality data |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry and Conformation

The most significant conformational feature will be the dihedral angle between the two phenyl rings. Steric hindrance from the ortho-trifluoromethyl group is expected to cause a significant twist, preventing planarity. This angle dictates the overall molecular shape and conjugation between the rings. Bond lengths and angles will be compared to standard values to identify any strain or unusual electronic effects caused by the electron-withdrawing -CF₃ and -NO₂ groups.

Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[7][21][22] The analysis generates 2D "fingerprint plots" that summarize the contribution of different interaction types.

Caption: Plausible intermolecular interactions in the crystal lattice.

Expected Interactions:

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors are highly probable and likely play a major role in the crystal packing.[23]

-

C-H···F Interactions: The fluorine and trifluoromethyl groups can act as weak hydrogen bond acceptors, forming C-H···F contacts.

-

π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions, contributing to the overall stability of the lattice.[6]

-

Other Contacts: O···F, N···F, or other short contacts may also be present, and their prevalence can be quantified using the Hirshfeld fingerprint plots.[21][24]

Conclusion

This technical guide presents a comprehensive, scientifically grounded methodology for determining and analyzing the crystal structure of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. By following the proposed protocols for Suzuki-Miyaura synthesis, systematic crystallization screening, and state-of-the-art single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. The subsequent analysis of molecular geometry and intermolecular interactions will provide invaluable insights into the solid-state behavior of this molecule, supporting its rational development in pharmaceutical and material science applications.

References

-

Bruker Corporation. (2016). APEX3 Software User Manual (DOC-M86-EXX229). Bruker AXS Inc. [Link]

-

Cai, C., et al. (2019). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Molecules, 24(15), 2783. [Link]

-

Al-Majid, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1677. [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

-

Kaduk, J. A. (2024). Tools and Tricks for Single Crystal Growth. Chemistry of Materials. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

El-Sayed, B. A., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1149, 819-830. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

IMSERC. Kappa Apex3 instruction manual. Northwestern University. [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

-

Hema, M. K., et al. (2017). Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. Der Pharma Chemica, 9(7), 8-12. [Link]

-

Thorn, A. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]

-

FZU - Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]

-

CCDC. CSD Entry: Experimental Crystal Structure Determination. [Link]

-

Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

Bruker. APEX Software. [Link]

-

Seth, S., et al. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 6(10). [Link]

-

Li, H., et al. (2021). Stereocontrolled Synthesis of Chiral[25]Catenanes by Coordination-Driven Self-Assembly. Inorganic Chemistry, 60(6), 4031-4038. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

Ferguson, G., et al. (1999). Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces. Acta Crystallographica Section B: Structural Science, 55(5), 847-856. [Link]

-

CDN. Apex 3/D8 Venture Quick Guide. [Link]

-

Stammler, H.-G., et al. (2022). Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. Angewandte Chemie International Edition, 61(52), e202213165. [Link]

-

CCDC. (2009). CCDC 942486: Experimental Crystal Structure Determination. [Link]

-

Tan, D., et al. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(5), 2426-2433. [Link]

-

Jiang, H., Kloc, C., & Bao, Z. (2011). Single-crystal growth of organic semiconductors. Journal of Materials Chemistry, 21(27), 9993-10005. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Raposo, M. M., et al. (2019). Crystal structures depicting selected intermolecular interactions. [Link]

-

Atomsk. Tutorial - CIF files. [Link]

-

CCDC. (2009). CCDC 698984: Experimental Crystal Structure Determination. [Link]

-

Purdue University. Standard Operating Procedure – Bruker Quest Diffractometer. [Link]

-

Thorn, A. (2022). “Coot for SHELXL” Tutorial. [Link]

-

Logan, M. E., et al. (2022). Single Crystal Growth Tricks and Treats. [Link]

-

Brown, I. D., & McMahon, B. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology, 101(3), 341. [Link]

-

Cetinkaya, B., et al. (2015). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 5(77), 62657-62664. [Link]

-

Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. MDPI Encyclopedia. [Link]

-

Angel, R. CIF programs and utilities. [Link]

Sources

- 1. biokeanos.com [biokeanos.com]

- 2. First principle study and Hirshfeld surface analysis on the effect of type, number, and position of small molecules on the structural stability and optical property of a powerful energetic crystal 6-nitro-7-azido-pyrazol[3,4-d][1,2,3]triazine-2-oxide - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. staff.najah.edu [staff.najah.edu]

- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. sptlabtech.com [sptlabtech.com]

- 11. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. X-ray single-crystal diffraction | FZU [fzu.cz]

- 14. xray.uky.edu [xray.uky.edu]

- 15. APEX Software | Bruker [bruker.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. youtube.com [youtube.com]

- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. tara.tcd.ie [tara.tcd.ie]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicity, Safety Data, and MSDS for 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicity and safety information for the chemical compound 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene (CAS No. 646054-51-5). Given the limited publicly available, in-depth toxicological data for this specific molecule, this guide synthesizes known information with a precautionary approach based on the toxicological profiles of structurally related compounds and the constituent functional groups. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, understand its potential hazards, and implement appropriate risk mitigation strategies in a laboratory or industrial setting.

Introduction and Chemical Identity

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a complex aromatic compound incorporating a fluorinated biphenyl backbone with nitro and trifluoromethyl functional groups. These groups are known to impart specific chemical reactivity and potential biological activity, making the compound of interest in various research and development applications, including as a building block in medicinal chemistry. However, the same functional groups also raise concerns regarding potential toxicity.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene[1] |

| Synonyms | 4-fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl |

| CAS Number | 646054-51-5[1] |

| Molecular Formula | C13H7F4NO2[1] |

| Molecular Weight | 285.19 g/mol [1] |

| Physical Form | Solid |

Hazard Identification and GHS Classification

Signal Word: Warning

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates a logical workflow for a preliminary risk assessment when comprehensive data is unavailable.

Caption: Risk assessment workflow for chemicals with limited toxicological data.

Toxicological Profile: An Evidence-Based Approach

In the absence of specific toxicological studies for the title compound, this section provides an analysis based on the hazards of structurally similar compounds and the known effects of its functional groups.

Acute Toxicity

The GHS classification "Harmful if swallowed" (H302) suggests a moderate level of acute oral toxicity. While no specific LD50 data is available for this compound, data for the related compound 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9) indicates an oral LDLo (Lowest Published Lethal Dose) in rats of 250 mg/kg and an inhalation LC50 in rats of 2,600 mg/m³ over 4 hours.[2] These values suggest that nitroaromatic compounds can be significantly toxic. The trifluoromethyl group can also contribute to toxicity. Therefore, it is prudent to handle 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene with care to avoid ingestion, inhalation, and dermal contact.

Skin and Eye Irritation

The classifications "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are explicit warnings. Contact with the skin is likely to cause redness, itching, and inflammation. More severe, and potentially irreversible, damage can be expected upon contact with the eyes. The use of appropriate personal protective equipment (PPE) is therefore mandatory.

Respiratory Irritation

"May cause respiratory irritation" (H335) indicates that inhalation of the dust or aerosolized form of this solid compound can lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath. All handling of this compound that could generate dust should be performed in a well-ventilated area, preferably within a fume hood.

Other Potential Toxicological Concerns

-

Sensitization: There is no specific data on the potential of this compound to cause skin or respiratory sensitization. However, some aromatic nitro compounds are known to be sensitizers.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. It is important to note that some nitroaromatic compounds are classified as suspected carcinogens.

-

Specific Target Organ Toxicity (STOT): The related compound 1-Fluoro-4-nitrobenzene is classified for specific target organ toxicity after repeated exposure (Category 2), which may cause damage to organs.[2]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE for handling this compound.

Caption: Required Personal Protective Equipment (PPE) for safe handling.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Cover the work surface with absorbent, disposable bench paper.

-

Have a designated waste container for contaminated materials.

-

Locate the nearest safety shower and eyewash station.

-

-

Handling:

-

Don all required PPE as outlined above.

-

Carefully weigh the solid compound within the fume hood to minimize dust generation.

-

If preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep the container tightly closed when not in use.

-

-

Cleanup:

-

Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

-

Decontaminate any reusable equipment.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after handling.

-

Emergency Procedures

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical advice. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.

Conclusion

While 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a valuable compound in research and development, the lack of comprehensive toxicological data necessitates a highly precautionary approach to its handling. The available GHS classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate potential risks. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

-

NextSDS. (n.d.). 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoroMethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

Electronic Properties and Dipole Moment of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene: A Computational and Mechanistic Guide

Executive Summary

In the development of advanced materials (such as liquid crystals and OLEDs) and pharmaceutical intermediates, the precise tuning of a molecule’s electronic landscape is paramount. 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a highly specialized, electron-deficient biphenyl system. By integrating three distinct electron-withdrawing groups (EWGs)—fluoro (-F), trifluoromethyl (-CF 3 ), and nitro (-NO 2 )—this molecule exhibits extreme frontier orbital stabilization and a complex, multi-vector dipole moment. This whitepaper provides a comprehensive mechanistic analysis of its electronic properties, supported by self-validating computational and empirical protocols.

Structural Analytics & Mechanistic Foundations

To understand the electronic properties of this molecule, we must first deconstruct its geometry and the spatial relationship of its substituents.

-

Ring A (The Fluorinated Ring): The base benzene ring features a fluorine atom at the C1 position and a trifluoromethyl group at the C2 position. The attachment point to the second ring is at the C4 position.

-

Ring B (The Nitrophenyl Ring): The second ring is attached at its C1' position and features a strong nitro group at the C4' position.

The Conjugation Causality

A critical structural insight is the lack of steric hindrance at the biphenyl bridge. The positions ortho to the biphenyl linkage (C3 and C5 on Ring A; C2' and C6' on Ring B) are entirely unsubstituted (occupied only by hydrogen atoms). Unlike heavily ortho-substituted biphenyls that are forced into a rigid, orthogonal 90° twist, this molecule can adopt a relatively planar conformation (a dihedral angle of ~35°–45° in the gas phase) [2].

Causality: This lack of steric hindrance is crucial. It permits significant π -electron delocalization across the biphenyl bridge, allowing the resonance-withdrawing (-M) effect of the -NO 2 group to communicate electronically with the highly inductive (-I) Ring A.

Electronic Properties: HOMO-LUMO Dynamics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's reactivity, optical properties, and charge transport capabilities.

The "Pull-Pull" Electronic Dynamic

Standard biphenyl systems feature a relatively balanced electron distribution. However, the introduction of -F, -CF 3 , and -NO 2 transforms this into a "pull-pull" system where both rings are competing to withdraw electron density [2].

-

LUMO Localization: The -NO 2 group is a powerful π -acceptor. Consequently, the LUMO is heavily localized on Ring B (the nitrophenyl ring) and significantly stabilized (lowered in energy) [4].

-

HOMO Stabilization: The -F and -CF 3 groups on Ring A exert a profound inductive pull (-I). The -CF 3 group, in particular, strongly stabilizes the σ and π frameworks of Ring A, lowering the overall HOMO energy level [2].

Because the -NO 2 group stabilizes the LUMO to a greater extent than the -F/-CF 3 groups stabilize the HOMO, the overall HOMO-LUMO energy gap is reduced compared to an unsubstituted biphenyl, shifting its absorption spectrum toward longer wavelengths (bathochromic shift).

Fig 1: Logical pathway of electron-withdrawing effects on molecular properties.

Dipole Moment & Electrostatic Potential

The dipole moment ( μ ) of this molecule is a fascinating study in vector addition. Because the biphenyl linkage connects C4 to C1', the C1 position (bearing the fluorine) and the C4' position (bearing the nitro group) lie on the primary longitudinal axis of the molecule.

-

Opposing Longitudinal Vectors: The C-F bond dipole (pointing outward from C1) and the C-NO 2 bond dipole (pointing outward from C4') are roughly collinear but point in opposite directions . While they partially cancel each other out, the -NO 2 group is a significantly stronger dipole contributor, meaning the net longitudinal vector points toward Ring B.

-

Transverse Vector: The -CF 3 group at the C2 position introduces a massive off-axis (transverse) dipole moment.

Causality: The resulting net dipole moment is highly polarized, pointing diagonally across the molecule toward the -NO 2 group but tilted heavily by the -CF 3 group. This unique electrostatic potential map (MEP) makes the molecule highly susceptible to orientation in external electric fields, a property highly prized in liquid crystal design [1].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, any claims regarding the electronic properties of this molecule must be derived from a self-validating system. Below are the authoritative protocols for computational and empirical analysis.

Protocol A: Density Functional Theory (DFT) Workflow

Why this works: Standard basis sets fail for highly electronegative atoms. The inclusion of diffuse functions (++) is non-negotiable here to accurately model the spatial extent of the lone pairs on the fluorine and oxygen atoms [1, 3].

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan of the C3-C4-C1'-C2' dihedral angle in 10° increments to identify the global minimum.

-

Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP/6-311++G(d,p) level of theory in a vacuum and an implicit solvent model (e.g., PCM for dichloromethane).

-

Frequency Validation (Critical Step): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state.

-

Property Extraction: Execute Time-Dependent DFT (TD-DFT) to extract the theoretical UV-Vis absorption spectrum, HOMO-LUMO gap, and molecular dipole moment.

Protocol B: Empirical Validation via Cyclic Voltammetry (CV)

Why this works: Theoretical HOMO/LUMO gaps must be grounded in physical reality. CV provides direct measurement of oxidation/reduction potentials.

-

Preparation: Dissolve the compound (1.0 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte.

-

Calibration: Add Ferrocene (Fc) as an internal standard. All measurements must be referenced against the Fc/Fc + redox couple to eliminate reference electrode drift and provide an absolute vacuum scale alignment.

-

Measurement: Scan at 50 mV/s using a glassy carbon working electrode.

-

Calculation:

-

EHOMO=−[Eonsetox−E1/2(Fc/Fc+)+4.8] eV

-

ELUMO=−[Eonsetred−E1/2(Fc/Fc+)+4.8] eV

-

Fig 2: Self-validating computational and empirical workflow for electronic property extraction.

Quantitative Data Summary

The following table summarizes the theoretical electronic properties of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene compared to standard baselines, demonstrating the profound impact of the "pull-pull" EWG substitution [2, 4].

| Property | Unsubstituted Biphenyl (Baseline) | 4-Nitrobiphenyl | Target Compound |

| HOMO Energy (eV) | -6.40 | -6.85 | -7.35 |

| LUMO Energy (eV) | -1.14 | -2.90 | -3.45 |

| Energy Gap ( Eg ) (eV) | 5.26 | 3.95 | 3.90 |

| Net Dipole Moment ( μ ) (Debye) | 0.00 | ~4.50 | ~5.80 - 6.20 |

| Dihedral Angle ( θ ) | ~44° | ~40° | ~38° |

(Note: Target compound values are theoretical extrapolations based on established B3LYP/6-311++G(d,p) DFT frameworks for fluorinated nitrobiphenyls).

References

-

Electric Field-Dependent Polarizability and Dipole Moment in Fluorinated Biphenyl Liquid Crystals: A TD-DFT Investigation ResearchGate (2026).[Link]

-

Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene ChemRxiv (2025).[Link]

-

Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals RSC Advances (2024).[Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties ACS Omega (2020).[Link]

Mechanism of Formation for 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene Derivatives: A Technical Guide to Biaryl Synthesis

Executive Summary

The synthesis of highly functionalized, unsymmetrical biaryl systems is a cornerstone of modern medicinal chemistry and materials science. The target scaffold, 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene , represents a rigid, electron-deficient biphenyl system. The incorporation of fluorine and trifluoromethyl (-CF₃) groups significantly enhances metabolic stability and lipophilicity, while the nitro (-NO₂) group serves as a versatile synthetic handle for downstream derivatization (e.g., reduction to anilines for kinase inhibitor development).

The most robust and field-proven method for constructing this specific C-C biaryl axis is the Suzuki-Miyaura cross-coupling reaction [1]. This whitepaper dissects the electronic causality, mechanistic pathway, and self-validating experimental protocols required to synthesize this molecule efficiently.

Retrosynthetic Logic & Electronic Causality

The formation of the biaryl bond requires the strategic pairing of an aryl halide and an arylboronic acid. For 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene, the optimal disconnection yields:

-

Aryl Halide (Electrophile): 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

-

Organoboron Reagent (Nucleophile): (4-Nitrophenyl)boronic acid

Causality in Reagent Selection: The choice of these specific coupling partners is dictated by molecular orbital dynamics. The -CF₃ and -F substituents on the aryl bromide exert a strong inductive electron-withdrawing effect. This significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, accelerating the initial oxidative addition of the electron-rich Palladium(0) catalyst. Conversely, the -NO₂ group on the boronic acid makes it slightly less nucleophilic. However, by employing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong inorganic base (e.g., K₂CO₃), the boronic acid is efficiently converted into a highly reactive, electron-rich boronate ate-complex, overcoming the electronic deactivation[2].

Forward synthetic pathway for the target biaryl via Suzuki-Miyaura cross-coupling.

The Catalytic Mechanism: Step-by-Step Dynamics

The formation of the biaryl derivative follows a classic Pd(0)/Pd(II) catalytic cycle, driven by three fundamental organometallic steps. Recent single-molecule junction studies have provided high-resolution clarity on the exact sequence of these intermediates[3].

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Because the coupling site (position 4) is meta to the bulky -CF₃ group and para to the -F group, it is sterically unhindered. The electron-deficient nature of the ring makes this step highly exergonic, rapidly forming the cis-Ar¹-Pd(II)-Br intermediate, which quickly isomerizes to the more stable trans complex.

-

Base Activation & Ligand Exchange (Pre-Transmetalation): The aqueous base (OH⁻ or CO₃²⁻) performs a dual function. First, it displaces the bromide ligand on the Pd(II) center to form a Pd-hydroxo/alkoxo complex (Ar¹-Pd(II)-OH). Second, it coordinates with the empty p-orbital of (4-nitrophenyl)boronic acid, forming a tetravalent boronate ate-complex [Ar²-B(OH)₃]⁻. This "ligand-exchange-first" pathway is the dominant mechanism for Suzuki couplings[3].

-

Transmetalation: The nucleophilic aryl group (4-nitrophenyl) transfers from the boronate complex to the Pd(II) center. The presence of water is critical here; without an aqueous microenvironment, the boronic acid cannot form the reactive ate-complex, stalling the catalytic cycle.

-

Reductive Elimination: The two aryl groups, now residing cis to each other on the Pd(II) center, undergo reductive elimination. The C-C biaryl bond is forged, releasing the target 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene and regenerating the Pd(0) catalyst to propagate the cycle[1].

Catalytic cycle of the Suzuki-Miyaura cross-coupling mechanism.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. The use of Pd(dppf)Cl₂ is recommended as the bidentate dppf ligand prevents catalyst degradation and promotes efficient reductive elimination[2].

Reagents & Stoichiometry:

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: 1.0 mmol (Electrophile)

-

(4-Nitrophenyl)boronic acid: 1.2 mmol (Nucleophile - slight excess prevents homocoupling)

-

Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol% Catalyst)

-

Potassium Carbonate (K₂CO₃): 2.5 mmol (Base)

-

1,4-Dioxane / Deionized Water: 8 mL / 2 mL (4:1 ratio)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Seal the tube with a rubber septum and sparge the biphasic mixture with ultra-high purity Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II)-oxides, killing the catalytic cycle. Sparging displaces dissolved O₂.

-

Thermal Activation: Replace the septum with a Teflon screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

-

In-Process Monitoring: After 4 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The disappearance of the UV-active aryl bromide spot indicates reaction completion.

-

Workup & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of brine. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc/Hexanes gradient) to isolate the pure biaryl derivative.

-

Analytical Validation: Confirm the structure via ¹H NMR (look for the distinct splitting pattern of the 4-nitrophenyl system and the coupling of the fluorine atom to the adjacent protons) and ¹⁹F NMR (two distinct signals for the -CF₃ and -F groups).

Comparative Catalyst Performance Data

While Pd(dppf)Cl₂ is the standard, modern ligand design allows for optimization based on scale and substrate constraints. The table below summarizes quantitative data for different catalyst systems applied to electron-deficient biaryl couplings[4],[2].

| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Avg. Yield (%) | Operational Notes |

| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ / Toluene:H₂O | 100 | 65 - 75 | Prone to oxidation; requires longer reaction times (12h+). |

| Pd(dppf)Cl₂ | Bidentate Phosphine | K₂CO₃ / Dioxane:H₂O | 90 | 85 - 95 | Standard Protocol. Excellent stability and functional group tolerance. |